molecular formula C15H16N6OS B2866643 N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1172462-30-4

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No. B2866643
CAS RN: 1172462-30-4
M. Wt: 328.39
InChI Key: OBRDAANGOYHQHY-UHFFFAOYSA-N
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Description

“N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C18H17F3N6O . It has a molecular weight of 390.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a pyrimidine ring, which are common structures in many pharmaceutical compounds . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 84.7 Ų and a complexity of 520 . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . The compound is covalently bonded and has a rotatable bond count of 6 .

Scientific Research Applications

Antibacterial Applications

This compound has shown promise as an intermediate in the synthesis of new antibacterial agents. Its structure is conducive to the development of novel cephalosporin antibiotics, such as ceftolozane, which are effective against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Antiviral Research

Derivatives of pyrazolyl-pyrimidine, which are structurally related to this compound, have been explored for their antiviral properties. These studies aim to develop new treatments for viral infections, including influenza and other RNA viruses .

Anti-inflammatory and Analgesic Potential

The compound’s framework is similar to that of molecules that have demonstrated anti-inflammatory and analgesic activities. Research in this area could lead to the creation of new pain relief medications with reduced ulcerogenic effects compared to current drugs .

Anticancer Activity

Compounds with a pyrazolyl-pyrimidine core are being investigated for their potential use in cancer therapy. Their ability to inhibit specific kinases makes them suitable candidates for targeted cancer treatments .

Antifibrotic Activity

Research has indicated that pyrazolyl-pyrimidine derivatives may possess antifibrotic activity, which could be beneficial in treating conditions such as liver fibrosis. Further investigation into this application is encouraged by preliminary results .

Chemical Synthesis and Drug Design

The compound serves as a versatile intermediate in chemical synthesis. It can be used to create a variety of pharmacologically active molecules, thereby aiding in the drug design process. Its role in the synthesis of complex molecules is crucial for the development of new therapeutic agents .

Future Directions

While the future directions for this specific compound are not available, similar compounds have shown potential in medical and pharmaceutical research . Further studies could explore the potential applications of this compound in various fields.

properties

IUPAC Name

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-11-19-13(10-14(20-11)21-8-3-5-18-21)16-6-7-17-15(22)12-4-2-9-23-12/h2-5,8-10H,6-7H2,1H3,(H,17,22)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRDAANGOYHQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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